Cas no 6940-81-4 (2-(Benzylamino)propan-1-ol)

2-(Benzylamino)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Benzylamino-propan-1-ol
- 2-(benzylamino)propan-1-ol
- 1-Propanol,dl-2-benzylamino
- N-benzyl-2-aminopropanol
- 3217-09-2
- FT-0691255
- 2-Benzylaminopropan-1-ol
- (R)-2-(Benzylamino)-1-propanol
- AKOS000301536
- NSC 60402
- SCHEMBL1005593
- A929137
- HMS1704G10
- NS00096159
- SB44565
- CS-W000322
- 2-(Benzylamino)-1-propanol #
- SB84602
- CS-17299
- MFCD20441630
- NSC 75641
- 1-Propanol, dl-2-benzylamino-
- DTXSID50880758
- MFCD00021997
- SB76093
- 2-(Benzylamino)-1-propanol
- NSC75641
- 1-Propanol, dl-2-benzylamino-,
- (S)-2-(Benzylamino)-1-propanol
- NSC60402
- N-BENZYL-L-ALANINOL
- AKOS022483414
- NSC-60402
- SY123602
- 6940-81-4
- D-Leucinebenzylestertosylate
- D77610
- 2-[(Phenylmethyl)amino]-1-propanol
- ss-Phenyl-ss-hydroxyisopropyl-N-methylamin
- EN300-165597
- SY047360
- MFCD03840382
- 2-benzylaminopropanol
- NSC-75641
- DL-2-BENZYLAMINO-1-PROPANOL
- BB 0266401
- 2-(Benzylamino)propan-1-ol
-
- インチ: InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
- InChIKey: PJXWCRXOPLGFLX-UHFFFAOYSA-N
- ほほえんだ: CC(CO)NCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 165.11500
- どういたいしつりょう: 165.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.02
- ふってん: 292.2 °C at 760 mmHg
- フラッシュポイント: 119.9 °C
- 屈折率: 1.531
- PSA: 32.26000
- LogP: 1.54790
2-(Benzylamino)propan-1-ol セキュリティ情報
2-(Benzylamino)propan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(Benzylamino)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B411773-100mg |
2-(Benzylamino)propan-1-ol |
6940-81-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
TRC | B411773-1g |
2-(Benzylamino)propan-1-ol |
6940-81-4 | 1g |
$ 340.00 | 2022-06-07 | ||
TRC | B411773-500mg |
2-(Benzylamino)propan-1-ol |
6940-81-4 | 500mg |
$ 230.00 | 2022-06-07 |
2-(Benzylamino)propan-1-ol 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
2-(Benzylamino)propan-1-olに関する追加情報
Introduction to 2-(Benzylamino)propan-1-ol (CAS No. 6940-81-4)
2-(Benzylamino)propan-1-ol, with the chemical formula C9H13NO, is a versatile intermediate compound widely utilized in the pharmaceutical and chemical industries. This compound, identified by its CAS number 6940-81-4, has garnered significant attention due to its role in synthesizing various bioactive molecules. Its unique structural features, combining a benzylamino group with a propan-1-ol backbone, make it a valuable building block for drug development and fine chemical synthesis.
The benzylamino moiety in 2-(Benzylamino)propan-1-ol contributes to its reactivity and functionality, enabling it to participate in a wide range of chemical transformations. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to construct complex molecular frameworks. The propan-1-ol part of the molecule provides a hydroxyl group that can be further modified or utilized in various synthetic pathways, enhancing the compound's utility in synthetic chemistry.
In recent years, 2-(Benzylamino)propan-1-ol has been explored in the development of novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, making it a subject of interest for academic and industrial researchers. One notable area of research involves its application in the synthesis of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The benzylamino group can be selectively modified to introduce specific pharmacophores that enhance binding affinity to target enzymes.
Another emerging application of 2-(Benzylamino)propan-1-ol is in the field of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides but with improved stability and pharmacokinetic properties. The compound's ability to serve as a precursor for peptidomimetic scaffolds has opened new avenues for drug discovery. Researchers have leveraged its reactivity to develop novel analogs that exhibit enhanced efficacy and reduced toxicity compared to their peptide counterparts.
The pharmaceutical industry has also utilized 2-(Benzylamino)propan-1-ol in the synthesis of non-peptide drugs. These drugs often require complex molecular architectures that can be efficiently constructed using this intermediate. For instance, it has been employed in the preparation of kinase inhibitors, which play a crucial role in targeted cancer therapies. The compound's versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities.
From a synthetic chemistry perspective, 2-(Benzylamino)propan-1-ol offers several advantages as a starting material. Its relatively simple structure makes it accessible through well-established synthetic routes, while its functional groups provide multiple points for further modification. This flexibility is particularly valuable in multi-step syntheses where intermediate isolation and purification are critical. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.
In addition to its pharmaceutical applications, 2-(Benzylamino)propan-1-ol finds use in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides. The benzylamino group's ability to interact with biological targets makes it an attractive feature for designing molecules with pesticidal activity. Researchers have modified its structure to improve efficacy against specific pests while minimizing environmental impact.
The chemical industry also utilizes 2-(Benzylamino)propan-1-ol for producing specialty chemicals and fine intermediates. Its role as a precursor in the synthesis of dyes, polymers, and other industrial chemicals underscores its broad utility beyond pharmaceuticals. The compound's reactivity allows for the introduction of diverse functional groups, making it adaptable to various industrial processes.
Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 2-(Benzylamino)propan-1-ol. Researchers are exploring catalytic methods that reduce waste and energy consumption while maintaining high yields. These efforts align with global trends toward environmentally friendly chemical production and highlight the compound's importance as both a research subject and an industrial asset.
The future prospects for 2-(Benzylamino)propan-1-ol remain promising as new methodologies emerge and demand for specialized intermediates grows. Its continued relevance in drug discovery, peptidomimetic design, and industrial applications ensures that it will remain a key compound in both academic research and commercial development. As our understanding of molecular interactions deepens, so too will the innovative uses of this versatile intermediate.
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